molecular formula C18H17N3O4 B7709322 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7709322
M. Wt: 339.3 g/mol
InChI Key: TTYCPZVZDNYHDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as DMOM, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phenylbenzamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist. It has been found to increase the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide also has an inhibitory effect on the reuptake of serotonin, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in promoting neuronal growth and survival. 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has also been found to increase the activity of the prefrontal cortex, which is involved in executive function and decision-making. Additionally, 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments. It is a highly selective ligand for the 5-HT2A receptor, which allows for precise targeting of this receptor in experiments. 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is also relatively stable and has a long half-life, which allows for prolonged exposure to the receptor. However, 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has some limitations for lab experiments. It has a low water solubility, which can make it difficult to administer in certain experimental settings. Additionally, 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide's anti-inflammatory effects may make it a promising candidate for the treatment of these diseases. Another potential direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system. Finally, there is a need for further research on the potential toxicity of 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, particularly with regards to long-term exposure.

Synthesis Methods

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 3,5-dimethoxybenzoic acid, which is then converted into 3,5-dimethoxybenzoyl chloride. The next step involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 4-aminophenylacetic acid to form 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetic acid. Finally, 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is synthesized by reacting 3,5-dimethoxybenzoyl chloride with 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylacetic acid in the presence of a base.

Scientific Research Applications

3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. 3,5-dimethoxy-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been used as a tool to study the role of the 5-HT2A receptor in various physiological and behavioral processes. It has also been studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

3,5-dimethoxy-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-19-18(25-21-11)12-4-6-14(7-5-12)20-17(22)13-8-15(23-2)10-16(9-13)24-3/h4-10H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYCPZVZDNYHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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